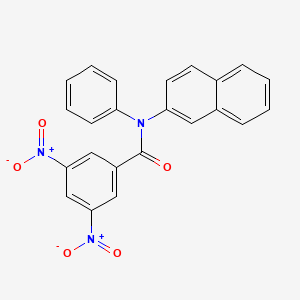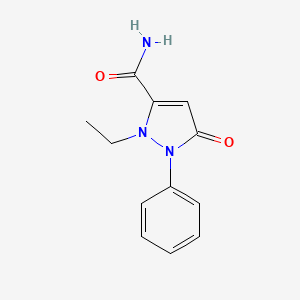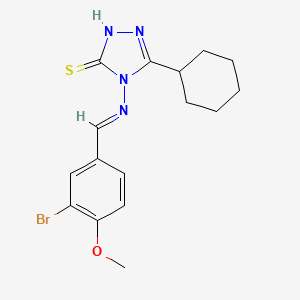
N-(naphthalen-2-yl)-3,5-dinitro-N-phenylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-naphthyl)-3,5-dinitro-N-phenylbenzamide is a complex organic compound that belongs to the class of aromatic amides It is characterized by the presence of a naphthyl group, two nitro groups, and a phenylbenzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-naphthyl)-3,5-dinitro-N-phenylbenzamide typically involves a multi-step process. One common method includes the nitration of 2-naphthylamine to introduce nitro groups, followed by acylation with benzoyl chloride to form the benzamide structure. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and anhydrous conditions for acylation to prevent hydrolysis .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions: N-(2-naphthyl)-3,5-dinitro-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated or sulfonated derivatives.
Aplicaciones Científicas De Investigación
N-(2-naphthyl)-3,5-dinitro-N-phenylbenzamide has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-(2-naphthyl)-3,5-dinitro-N-phenylbenzamide involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in biological systems. This oxidative stress can result in the disruption of cellular processes and the inhibition of microbial growth or cancer cell proliferation .
Comparación Con Compuestos Similares
N-(2-naphthyl)-N’-phenylurea: Shares the naphthyl and phenyl groups but differs in the presence of urea instead of benzamide.
N-(2-naphthyl)-N’-phenylthiourea: Similar to the above compound but contains a thiourea group.
N-(2-naphthyl)-3,5-dinitroaniline: Contains the naphthyl and nitro groups but lacks the benzamide moiety.
Uniqueness: N-(2-naphthyl)-3,5-dinitro-N-phenylbenzamide is unique due to the combination of its structural features, including the presence of both nitro and benzamide groups. This combination imparts distinct chemical reactivity and potential biological activities that are not observed in the similar compounds listed above .
Propiedades
Fórmula molecular |
C23H15N3O5 |
|---|---|
Peso molecular |
413.4 g/mol |
Nombre IUPAC |
N-naphthalen-2-yl-3,5-dinitro-N-phenylbenzamide |
InChI |
InChI=1S/C23H15N3O5/c27-23(18-13-21(25(28)29)15-22(14-18)26(30)31)24(19-8-2-1-3-9-19)20-11-10-16-6-4-5-7-17(16)12-20/h1-15H |
Clave InChI |
ALMIIHDLKRILRW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N(C2=CC3=CC=CC=C3C=C2)C(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-ethylphenyl)methylidene]acetohydrazide](/img/structure/B11965831.png)
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B11965838.png)
![N'-[(1E)-1-(2-chlorophenyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B11965841.png)
![4-(Dimethylamino)benzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11965845.png)


![isopropyl (2E)-2-[4-(allyloxy)-3-methoxybenzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11965865.png)
![Propanamide,N'-(1-methyl-1,2-ethanediyl)bis[3-[(methylsulfonyl)oxy]-](/img/structure/B11965868.png)

![(5Z)-5-{[3-(4-Ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-hexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11965882.png)


![(5Z)-3-Hexyl-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11965912.png)
![2-[(3-chlorophenyl)amino]-9-methyl-3-[(E)-(phenylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11965919.png)
